(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate
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Overview
Description
(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate is a complex organic compound with a unique structure that includes a carboxyacetyl group and a trimethylazaniumyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate typically involves multiple steps. One common method includes the esterification of a suitable precursor with a carboxyacetyl group, followed by the introduction of the trimethylazaniumyl group through a quaternization reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxyacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-[(2-carboxyacetyl)oxy]-4-(dimethylamino)butanoate
- (3S)-3-[(2-carboxyacetyl)oxy]-4-(ethylamino)butanoate
Uniqueness
(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C10H17NO6 |
---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
(3S)-3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15)/t7-/m0/s1 |
InChI Key |
ZGNBLKBZJBJFDG-ZETCQYMHSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)[O-])OC(=O)CC(=O)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O |
Origin of Product |
United States |
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